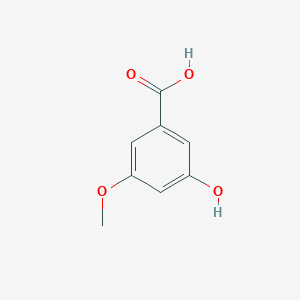

3-Hydroxy-5-methoxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUBOHWZSQXCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428677 | |

| Record name | 3-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19520-75-3 | |

| Record name | 3-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enigmatic Presence of 3-Hydroxy-5-methoxybenzoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the natural sources, occurrence, and potential significance of 3-Hydroxy-5-methoxybenzoic acid, a phenolic compound of growing interest. While its presence in the plant kingdom is not as extensively documented as some of its structural isomers, this guide synthesizes the current knowledge, highlighting its known botanical origins. This document delves into a putative biosynthetic pathway, drawing inferences from related, well-characterized metabolic routes. Furthermore, a generalized protocol for the isolation and characterization of this compound from natural matrices is presented, offering a foundational methodology for researchers. The guide also explores the potential ecological roles and biological activities of 3-Hydroxy-5-methoxybenzoic acid, underscoring its importance as a target for future research in phytochemistry, pharmacology, and drug discovery.

Introduction: Unveiling a Lesser-Known Phenolic Acid

Phenolic acids are a diverse group of secondary metabolites ubiquitous in the plant kingdom, playing crucial roles in plant physiology, defense, and interaction with the environment. Among the vast array of these compounds, 3-Hydroxy-5-methoxybenzoic acid occupies a unique position. While its isomers, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid), have been the subject of extensive research, the natural occurrence and biological significance of 3-Hydroxy-5-methoxybenzoic acid are less understood. This guide aims to bridge this knowledge gap by providing a detailed account of its known natural sources and laying the groundwork for future scientific exploration. Understanding the natural origins and biosynthetic pathways of this compound is paramount for unlocking its potential applications in pharmaceuticals, nutraceuticals, and other industrial sectors.

Confirmed Natural Sources and Occurrence

To date, the presence of 3-Hydroxy-5-methoxybenzoic acid has been confirmed in a select number of plant species, suggesting a more specialized distribution compared to other hydroxybenzoic acids. The identified botanical sources are:

-

Mikania haenkeana : A species of flowering plant in the family Asteraceae.

-

Conyza bonariensis : Commonly known as hairy fleabane, this is a widespread species of flowering plant in the family Asteraceae.[1]

-

Dioscorea bulbifera : Often referred to as the air potato, this is a species of yam in the family Dioscoreaceae.[1] The compound has been specifically isolated from the rhizomes of this plant.[2]

While these plants are confirmed sources, quantitative data on the concentration of 3-Hydroxy-5-methoxybenzoic acid within these species remains largely unreported in the available scientific literature. This highlights a critical area for future phytochemical research.

Biosynthesis: A Putative Pathway

The precise biosynthetic pathway of 3-Hydroxy-5-methoxybenzoic acid in plants has not been fully elucidated. However, based on the well-established shikimate pathway, which is the primary route for the synthesis of aromatic compounds in plants and microorganisms, a putative pathway can be proposed. This pathway likely involves a series of enzymatic reactions, including hydroxylation and methylation of a benzoic acid precursor.

The biosynthesis of benzoic acid itself can occur via β-oxidative or non-β-oxidative pathways starting from cinnamic acid. A key intermediate in the biosynthesis of many phenolic acids is chorismic acid, the final product of the shikimate pathway. One possible route to 3-Hydroxy-5-methoxybenzoic acid could involve the conversion of chorismate to a dihydroxybenzoic acid intermediate, followed by a specific methylation step.

Below is a conceptual diagram illustrating a plausible biosynthetic route:

Sources

An In-depth Technical Guide to 3-Hydroxy-5-methoxybenzoic acid (CAS: 19520-75-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-methoxybenzoic acid (CAS No. 19520-75-3), a valuable substituted benzoic acid derivative. The document details its physicochemical properties, outlines a plausible multi-step synthesis pathway, and provides an analysis of its expected spectroscopic characteristics. Furthermore, it explores the known and potential biological activities of this compound and its structural analogs, highlighting its relevance as a building block in medicinal chemistry and drug discovery. Safety and handling information are also included to ensure its proper use in a laboratory setting. This guide is intended to be a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physicochemical Properties

3-Hydroxy-5-methoxybenzoic acid is a methoxybenzoic acid derivative with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[1] The strategic placement of the hydroxyl and methoxy groups on the benzene ring imparts specific chemical properties that make it an interesting scaffold for further chemical modifications.

Table 1: Physicochemical Properties of 3-Hydroxy-5-methoxybenzoic acid

| Property | Value | Source |

| CAS Number | 19520-75-3 | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| IUPAC Name | 3-hydroxy-5-methoxybenzoic acid | [1] |

| Synonyms | 3-hydroxy-5-methoxy-benzoic acid | [1] |

| Predicted XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Appearance | Predicted to be a white to off-white solid | |

| pKa | Predicted to be around 4 for the carboxylic acid and 10 for the phenol | |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO |

Synthesis and Purification

Proposed Synthetic Pathway

The synthetic strategy hinges on the differential reactivity of the functional groups and the use of protecting groups to achieve regioselectivity.

Caption: Proposed multi-step synthesis of 3-Hydroxy-5-methoxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on analogous reactions and requires experimental optimization.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

-

To a solution of 3,5-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product, methyl 3,5-dihydroxybenzoate, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Selective Monobenzylation

-

Dissolve methyl 3,5-dihydroxybenzoate in a suitable solvent such as acetone or DMF.

-

Add a slight molar excess of a base, for instance, potassium carbonate.

-

Slowly add one equivalent of benzyl bromide at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC to maximize the formation of the mono-benzylated product.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to isolate the desired selectively protected intermediate.

Step 3: Methylation of the Free Hydroxyl Group

-

Dissolve the purified mono-benzylated intermediate in a suitable solvent like acetone or DMF.

-

Add an excess of a base such as potassium carbonate.

-

Add a methylating agent, for example, dimethyl sulfate or methyl iodide, and stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Work up the reaction by filtering the solids and concentrating the solvent. The crude product can be purified by column chromatography.

Step 4: Saponification and Acidification

-

Dissolve the methylated ester in a mixture of methanol and aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the final product, 3-hydroxy-5-methoxybenzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-Hydroxy-5-methoxybenzoic acid

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons as singlets or narrow multiplets between δ 6.5-7.5 ppm.- Methoxy protons as a singlet around δ 3.8 ppm.- A broad singlet for the phenolic hydroxyl proton (variable chemical shift).- A broad singlet for the carboxylic acid proton (variable chemical shift, typically > δ 10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around δ 170 ppm.- Aromatic carbons attached to oxygen (C-OH and C-OCH₃) in the range of δ 150-160 ppm.- Other aromatic carbons between δ 105-135 ppm.- Methoxy carbon around δ 55 ppm. |

| IR (Infrared) Spectroscopy | - A broad O-H stretching band from the carboxylic acid and phenol around 3300-2500 cm⁻¹.- A C=O stretching vibration from the carboxylic acid around 1700 cm⁻¹.- C-O stretching vibrations for the ether and phenol around 1250-1000 cm⁻¹.- Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ at m/z 168.- Fragmentation may involve the loss of a hydroxyl radical (m/z 151), a methoxy radical (m/z 137), and a carboxyl group (m/z 123). |

Biological Activity and Potential Applications in Drug Discovery

The biological activities of many hydroxybenzoic acid derivatives are well-documented, encompassing antioxidant, anti-inflammatory, and antimicrobial properties.[2] While specific studies on the biological mechanism of action of 3-hydroxy-5-methoxybenzoic acid are limited, its structural similarity to other biologically active phenolic acids suggests potential pharmacological relevance.

Structural Relationship to Bioactive Molecules

3-Hydroxy-5-methoxybenzoic acid is a structural analog of several known bioactive compounds. For instance, 3,5-dihydroxybenzoic acid is an agonist for the hydroxycarboxylic acid receptor 1 (HCA1), a target for the treatment of dyslipidemia.[3] The substitution pattern of a hydroxyl and a methoxy group is a common motif in many natural products with diverse biological activities.

Potential as a Scaffold in Medicinal Chemistry

The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a methoxy group—on an aromatic ring makes 3-hydroxy-5-methoxybenzoic acid a versatile building block for the synthesis of more complex molecules in drug discovery programs. These functional groups provide multiple points for chemical modification to explore structure-activity relationships (SAR).

Caption: Potential modification sites of 3-Hydroxy-5-methoxybenzoic acid for medicinal chemistry applications.

Safety and Handling

Based on GHS classifications for this compound, 3-Hydroxy-5-methoxybenzoic acid is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Recommended Handling Precautions:

-

Work in a well-ventilated area or in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Hydroxy-5-methoxybenzoic acid is a valuable chemical entity with significant potential for applications in research and development, particularly in the fields of organic synthesis and medicinal chemistry. While detailed biological studies on this specific compound are still emerging, its structural features and relationship to other bioactive molecules make it a compound of interest for further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work.

References

-

Rasayan J. Chem. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link].

-

PubChem. 3-Methoxysalicylic acid. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 3-Hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link].

-

Ahmed, K., et al. (2010). 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. Journal of Pharmacology and Experimental Therapeutics, 334(3), 863-869. Available at: [Link].

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 3-Hydroxy-5-methoxybenzoic acid

As a cornerstone in the synthesis of novel pharmaceutical compounds and a key intermediate in various chemical research endeavors, 3-Hydroxy-5-methoxybenzoic acid presents a low-level hazard profile that nonetheless demands rigorous adherence to safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines the necessary precautions for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and GHS Classification

3-Hydroxy-5-methoxybenzoic acid is classified under the Globally Harmonized System (GHS) as a substance that poses specific risks upon exposure.[1] A thorough understanding of these classifications is the foundational step in any risk assessment.

The primary hazards associated with this compound are:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1]

-

Skin Irritation, Category 2: Causes skin irritation.[1]

-

Serious Eye Irritation, Category 2A: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation): May cause respiratory irritation.[1]

These classifications are communicated through the use of the GHS pictogram for "Irritant" and the signal word "Warning".[1]

Table 1: GHS Classification and Hazard Statements for 3-Hydroxy-5-methoxybenzoic acid

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Irritant | Warning | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | Irritant | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | Irritant | Warning | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Irritant | Warning | H335: May cause respiratory irritation[1] |

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure to 3-Hydroxy-5-methoxybenzoic acid are inhalation of the dust, skin contact, eye contact, and ingestion. While comprehensive toxicological data is not always available for every chemical intermediate, the GHS classifications provide a clear indication of the expected effects.

-

Inhalation: Inhaling the dust of the compound may lead to respiratory tract irritation.[1] It is crucial to handle this substance in a well-ventilated area to minimize the risk of airborne dust generation.

-

Skin Contact: Direct contact with the skin can cause irritation.[1] Prolonged or repeated exposure should be avoided.

-

Eye Contact: The compound is a serious eye irritant and can cause significant discomfort and potential damage if it comes into contact with the eyes.[1]

-

Ingestion: Accidental ingestion of 3-Hydroxy-5-methoxybenzoic acid is harmful.[1]

It is important to note that the toxicological properties of many research chemicals have not been fully investigated.[2] Therefore, a cautious and proactive approach to safety is always warranted.

Risk Assessment and Mitigation Workflow

A systematic risk assessment is imperative before commencing any work with 3-Hydroxy-5-methoxybenzoic acid. The following workflow provides a structured approach to identifying, evaluating, and controlling the risks.

Caption: A workflow diagram illustrating the key stages of risk assessment and control for handling 3-Hydroxy-5-methoxybenzoic acid.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the stability of the compound.

4.1. Engineering Controls:

-

Ventilation: Always handle 3-Hydroxy-5-methoxybenzoic acid in a well-ventilated area.[2][3] For procedures that may generate dust, a chemical fume hood is the most appropriate engineering control.

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3]

4.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is a critical last line of defense.[4]

-

Eye and Face Protection: Chemical safety goggles or glasses are mandatory to protect against splashes and dust.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Skin and Body Protection: A laboratory coat is required to protect street clothing. For larger quantities or when there is a significant risk of skin contact, chemical-resistant aprons or coveralls should be considered.[5]

-

Hand Protection: Wear chemical-resistant gloves.[6] It is crucial to select gloves made of a material that is impervious to the chemical and any solvents being used. Regularly inspect gloves for any signs of degradation or puncture and replace them frequently.[4][6]

4.3. Hygiene Measures:

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3][7]

-

Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[3]

4.4. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

5.1. Accidental Release Measures:

-

Evacuate unnecessary personnel from the area.[3]

-

Wear appropriate PPE, including respiratory protection if necessary.[10]

-

Avoid generating dust.[8]

-

Carefully sweep up the spilled solid material and place it in a suitable, labeled container for disposal.[8][10]

-

Ventilate the area and wash the spill site after the material has been collected.[10]

5.2. First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air.[3][11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][11]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing. If skin irritation persists, seek medical advice.[11]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][9]

-

Ingestion: If swallowed, rinse the mouth with water.[11] Do NOT induce vomiting.[3] Seek immediate medical attention.[8][9]

5.3. Fire-Fighting Measures:

-

Use extinguishing media appropriate for the surrounding fire, such as dry chemical powder, alcohol-resistant foam, or carbon dioxide.[11]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8]

Waste Disposal

Dispose of 3-Hydroxy-5-methoxybenzoic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[8][10]

Conclusion

While 3-Hydroxy-5-methoxybenzoic acid is a valuable compound in scientific research, it is not without its hazards. A comprehensive understanding of its toxicological profile, coupled with the diligent implementation of robust safety protocols, is paramount for the protection of all laboratory personnel. By fostering a culture of safety and adhering to the principles outlined in this guide, researchers can confidently and responsibly advance their scientific pursuits.

References

-

Chemos GmbH & Co. KG. (2023, January 31). Safety Data Sheet: 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020, April 7). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]

-

Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

-

Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxysalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-5-methoxybenzoic acid | C8H8O4 | CID 7472024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pppmag.com [pppmag.com]

- 5. youtube.com [youtube.com]

- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 7. aksci.com [aksci.com]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. lobachemie.com [lobachemie.com]

The Strategic Utility of 3-Hydroxy-5-methoxybenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic compound that serves as a highly versatile and valuable intermediate in the landscape of pharmaceutical research and development. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a methoxy group on the benzene ring provides a rich platform for a diverse array of chemical transformations. This trifunctional nature allows for selective modifications, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) and construct complex molecular architectures. The inherent reactivity of its functional groups makes it a suitable precursor for a range of bioactive molecules, including those with potential anti-inflammatory, analgesic, and other therapeutic properties. This document provides a comprehensive guide to the applications of 3-Hydroxy-5-methoxybenzoic acid as a pharmaceutical intermediate, complete with detailed protocols for its key chemical transformations and analytical characterization.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of 3-Hydroxy-5-methoxybenzoic acid in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| IUPAC Name | 3-hydroxy-5-methoxybenzoic acid | [1] |

| CAS Number | 19520-75-3 | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in ethanol and methanol. | |

| Safety Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Synthetic Utility in Pharmaceutical Development

The strategic placement of the hydroxyl, methoxy, and carboxylic acid functionalities on the aromatic ring makes 3-Hydroxy-5-methoxybenzoic acid an ideal starting material for the synthesis of a variety of pharmaceutical scaffolds. The carboxylic acid can be readily converted to esters and amides, while the hydroxyl group can undergo etherification or serve as a handle for further functionalization.

Application Example: A Plausible Synthetic Route to Gefitinib Analogs

While a direct synthesis of a marketed drug from 3-Hydroxy-5-methoxybenzoic acid is not readily found in the literature, a closely related analog, methyl 3-hydroxy-4-methoxybenzoate, is a key starting material in a novel synthesis of the anticancer drug Gefitinib.[2] This highlights the potential of 3-hydroxy-methoxybenzoic acid scaffolds in the synthesis of complex, biologically active molecules. The following workflow illustrates the key transformations involved, which can be adapted for 3-Hydroxy-5-methoxybenzoic acid.

This synthetic route demonstrates the utility of the hydroxy and methoxy-substituted benzoic acid core in building the quinazoline scaffold of Gefitinib. The initial alkylation protects the hydroxyl group and introduces a handle for later cyclization, while subsequent nitration and reduction steps install the necessary amine functionality.

Detailed Experimental Protocols

The following protocols are provided as a guide for the key transformations of 3-Hydroxy-5-methoxybenzoic acid. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: Fischer Esterification to Methyl 3-Hydroxy-5-methoxybenzoate

This protocol describes the acid-catalyzed esterification of the carboxylic acid functionality.

Materials:

-

3-Hydroxy-5-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-Hydroxy-5-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation (Etherification) of the Phenolic Hydroxyl Group

This protocol outlines the Williamson ether synthesis to modify the hydroxyl group.

Materials:

-

3-Hydroxy-5-methoxybenzoic acid (or its corresponding ester)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask, reflux condenser

Procedure:

-

To a round-bottom flask, add 3-Hydroxy-5-methoxybenzoic acid (or its ester), a base such as potassium carbonate (2-3 equivalents), and a suitable solvent like acetone or DMF.

-

Add the desired alkyl halide (1.1-1.5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.[3]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ether product.

-

Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid with an amine to form an amide.

Materials:

-

3-Hydroxy-5-methoxybenzoic acid

-

Amine of choice

-

Coupling agent (e.g., HATU, EDC/HOBt, or a methoxysilane)[4][5]

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or DMF)

-

Round-bottom flask or microwave vial

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxy-5-methoxybenzoic acid and the chosen coupling agent (e.g., 1.1 equivalents of HATU) in an anhydrous solvent.

-

Add the base (e.g., 2-3 equivalents of DIPEA) to the mixture and stir for a few minutes to activate the carboxylic acid.

-

Add the amine (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (e.g., in a microwave reactor for sterically hindered substrates) until the reaction is complete as monitored by TLC or LC-MS.[4]

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of 3-Hydroxy-5-methoxybenzoic acid and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of 3-Hydroxy-5-methoxybenzoic acid will show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the starting material and the products of subsequent reactions. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Conclusion

3-Hydroxy-5-methoxybenzoic acid is a valuable and versatile building block in pharmaceutical synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting material for the construction of diverse molecular scaffolds with potential therapeutic applications. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to effectively utilize this intermediate in their synthetic endeavors. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific applications.

References

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. Available at: [Link]

- US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents.

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH. Available at: [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

-

3-Hydroxy-5-methoxybenzoic acid | C8H8O4 | CID 7472024 - PubChem. Available at: [Link]

-

University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr. Available at: [Link]

-

Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

- WO2010076810A2 - A process for the preparation of gefitinib - Google Patents.

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - The Royal Society of Chemistry. Available at: [Link]

-

Lab5 procedure esterification. Available at: [Link]

-

3-Hydroxy-4-methoxy-5-nitrobenzoicacid | C8H6NO6 | MD Topology | NMR | X-Ray. Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. Available at: [Link]

-

Gefitinib - New Drug Approvals. Available at: [Link]

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

- US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents.

-

Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC - NIH. Available at: [Link]

- US8350029B2 - Process for the preparation of gefitinib - Google Patents.

-

Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) - YouTube. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. Available at: [Link]

-

Phcogj.com Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Available at: [Link]

-

NMR spectrum of trimethoxy benzoic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Screening of reaction conditions in the esterification of benzoic acid with methanol a . … - ResearchGate. Available at: [Link]

-

Supporting information NMR methodology for complex mixture 'separation' - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. 3-Hydroxy-5-methoxybenzoic acid | C8H8O4 | CID 7472024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Technical Support Center: A Guide to Preventing Degradation of 3-Hydroxy-5-methoxybenzoic Acid

Welcome to the technical support center for 3-Hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a phenolic acid, 3-Hydroxy-5-methoxybenzoic acid possesses inherent antioxidant properties, which paradoxically makes it susceptible to degradation through oxidative pathways.[1][2] This document provides in-depth, field-proven insights and protocols to mitigate degradation, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Instability of 3-Hydroxy-5-methoxybenzoic Acid

The core instability of 3-Hydroxy-5-methoxybenzoic acid stems from its molecular structure: a hydroxyl-substituted aromatic ring. This phenolic group is prone to oxidation, a process that can be initiated or accelerated by several environmental factors. Understanding these drivers is the first step toward effective prevention.

The primary factors contributing to the degradation of phenolic compounds are light (photo-degradation), heat (thermal degradation), and oxygen (oxidation).[3] Exposure to these elements can lead to the formation of colored quinone-type byproducts or polymerization, resulting in a visual change in the material (e.g., discoloration) and a definitive loss of purity and reactivity.

Caption: Key environmental drivers of degradation for 3-Hydroxy-5-methoxybenzoic acid.

Section 2: Recommended Storage and Handling Protocols (FAQs)

This section addresses the most frequently asked questions regarding the proper storage and handling of 3-Hydroxy-5-methoxybenzoic acid. Adherence to these protocols is the most effective strategy for preventing degradation.

Q: What are the ideal conditions for short-term storage (i.e., daily or weekly use)?

A: For routine laboratory use, store the compound at refrigerated temperatures (2-8°C).[4] It must be protected from light by using an amber glass vial or by placing a clear vial inside a light-blocking secondary container.[3] The container must be sealed tightly to minimize exposure to atmospheric oxygen and humidity.

Q: I need to store the compound for several months or years. What are the best long-term storage conditions?

A: For long-term archival, the following conditions are critical:

-

Temperature: Store at -20°C or lower.[5]

-

Atmosphere: The vial should be flushed with an inert gas (e.g., argon or nitrogen) before sealing. This displaces oxygen, the primary culprit in oxidative degradation.

-

Light: Absolute darkness is required. Use amber, screw-cap vials.

-

Moisture: Store in a desiccated environment. The presence of water can accelerate degradation.[6] Consider placing the vial in a sealed bag with a desiccant pack inside the freezer.

Q: How should I handle the solid compound on the bench to minimize degradation during weighing and sample preparation?

A: Minimize the compound's exposure to ambient conditions. Do not leave the main container open on the bench. Instead, quickly remove the required amount and immediately reseal and re-pressurize the main container with inert gas if possible. Work under subdued lighting to reduce the risk of photo-degradation.

Q: Can I store 3-Hydroxy-5-methoxybenzoic acid in solution? If so, how?

A: Storing phenolic compounds in solution is generally not recommended for long periods as it can accelerate degradation pathways like polymerization, especially in aqueous or alcohol-based solvents.[5] If you must store solutions, prepare them fresh whenever possible. For short-term storage (1-2 days), use a high-purity, degassed solvent, store the solution refrigerated (2-8°C), and protect it from light.

Section 3: Troubleshooting Guide: Identifying and Resolving Degradation

Even with the best practices, issues can arise. This guide helps you diagnose potential degradation and provides a logical workflow for resolution.

Q: My once-white powder of 3-Hydroxy-5-methoxybenzoic acid has turned slightly yellow or brown. What does this signify?

A: A color change is a strong visual indicator of degradation. This is typically due to the formation of oxidized species, such as quinones, which are often colored. The compound should be considered suspect and its purity must be verified analytically before use.

Q: My HPLC analysis shows a reduced peak area for the main compound and the appearance of new, unidentified peaks. Is this degradation?

A: Yes, this is a classic sign of degradation. The reduced area of the parent peak indicates a loss of the active compound, while the new peaks correspond to degradation products. You should perform a full purity assessment and, if degradation is confirmed, the batch should be discarded. Analytical techniques like HPLC are essential for monitoring the stability of the compound.[7][8]

Q: My experiments are yielding inconsistent or negative results, and I suspect the compound's integrity. How can I definitively confirm if it has degraded?

A: The most reliable method is to perform a quantitative analysis using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).[9] You should compare the purity of the suspect batch against a new, certified reference standard. A significant difference in purity confirms degradation. See Section 4 for a detailed protocol.

Caption: A logical workflow for troubleshooting suspected compound degradation.

Section 4: Experimental Protocols for Stability Assessment

To ensure trustworthiness in your results, you must have a self-validating system. This involves routine analytical verification of your compound's purity.

Protocol 1: Quantitative Purity Analysis using HPLC-UV

This protocol provides a robust method for determining the purity of 3-Hydroxy-5-methoxybenzoic acid.

1. Instrumentation:

-

A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[9]

2. Materials & Reagents:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile or Methanol (HPLC-grade).

-

Sample Diluent: 50:50 mixture of Mobile Phase A and B.

-

Sample: 3-Hydroxy-5-methoxybenzoic acid.

-

Filter: 0.45 µm syringe filter.

3. Chromatographic Conditions:

-

Elution: Isocratic or gradient. A good starting point is an isocratic elution with 40-60% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: UV detection at approximately 270 nm.[9]

-

Injection Volume: 10-20 µL.[9]

-

Column Temperature: 25-30°C.

4. Sample Preparation:

-

Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

5. Analysis:

-

Inject the prepared sample onto the equilibrated HPLC system.

-

Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

(Purity % = [Area of Main Peak] / [Total Area of All Peaks] * 100)

Section 5: Summary of Key Stability Factors

This table summarizes the critical factors affecting the stability of 3-Hydroxy-5-methoxybenzoic acid and the corresponding preventative measures.

| Factor | Risk | Preventative Action & Rationale |

| Light | Photo-oxidation leading to colored byproducts. | Store in amber vials or in complete darkness. Light provides the activation energy for oxidative reactions.[3] |

| Temperature | Increased rate of all degradation reactions. | Store refrigerated (2-8°C) for short-term and frozen (≤ -20°C) for long-term. Lower temperatures slow down chemical kinetics.[4] |

| Oxygen | Direct chemical oxidation of the phenolic hydroxyl group. | Store under an inert atmosphere (argon or nitrogen). This displaces oxygen, removing a key reactant for degradation.[10] |

| Moisture | Can facilitate hydrolytic or oxidative degradation pathways. | Store in a tightly sealed container in a desiccated environment. Minimizing water activity is crucial for the stability of many solids.[6] |

| pH (in solution) | Can influence the rate of oxidation. | If used in solution, buffer to a stable pH range (typically mildly acidic for phenolic compounds). |

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. Retrieved from Cole-Parmer website: [Link]

-

Lachowicz, S., et al. (2019). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]

-

ResearchGate. (2022). The storage of phenolic extract at -20c does affect its biological activity?. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-Methoxysalicylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1). Available at: [Link]

- Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical. Archives of Applied Science Research, 4(4), 1839-1843.

- Zhang, Z., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2234.

- von Sonntag, C., & Schuchmann, H. P. (1992). Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation.

- Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Der Pharma Chemica, 4(4), 1253-1257.

- Dagley, S., et al. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology, 147(2), 471-476.

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

- Tete, D. B., et al. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org.

-

ResearchGate. (2015). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. Available at: [Link]

-

Bulgarian Chemical Communications. (2017). Storage effect on phenolic content and antioxidant activity in selected fruit extracts. Available at: [Link]

- Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(4), 1453-1459.

-

International Journal of Creative Research Thoughts (IJCRT). (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijmr.net.in [ijmr.net.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Support Center: Enhancing the Stability of 3-Hydroxy-5-methoxybenzoic Acid Formulations

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the stability of 3-Hydroxy-5-methoxybenzoic acid formulations. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions to address the specific challenges encountered during experimental work.

Introduction to the Stability of 3-Hydroxy-5-methoxybenzoic Acid

3-Hydroxy-5-methoxybenzoic acid is a valuable phenolic compound with a range of biological activities, making it a molecule of interest in pharmaceutical and cosmetic research.[1] However, like many phenolic compounds, its inherent chemical structure presents stability challenges that can impact the efficacy, safety, and shelf-life of formulations. The presence of a hydroxyl group on the benzene ring makes the molecule susceptible to oxidation, while the carboxylic acid moiety can participate in various reactions. Understanding and mitigating these degradation pathways are crucial for successful formulation development.

This guide provides a comprehensive overview of the potential stability issues associated with 3-Hydroxy-5-methoxybenzoic acid and offers practical, scientifically-grounded solutions to enhance its stability in various formulations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 3-Hydroxy-5-methoxybenzoic acid.

Q1: What are the primary degradation pathways for 3-Hydroxy-5-methoxybenzoic acid?

A1: Based on its chemical structure, the primary degradation pathways for 3-Hydroxy-5-methoxybenzoic acid are anticipated to be:

-

Oxidative Degradation: The phenolic hydroxyl group is a prime target for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light exposure. This can lead to the formation of colored degradation products, such as quinones, and a loss of potency.

-

Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This would result in the formation of 3-methoxyphenol.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to oxidation or other complex degradation pathways. For instance, studies on similar methoxy-substituted compounds have shown photodegradation to be a significant issue.

-

Hydrolysis (in ester formulations): If 3-Hydroxy-5-methoxybenzoic acid is formulated as an ester derivative, it will be susceptible to hydrolysis, especially under acidic or basic conditions.

Q2: How does pH influence the stability of 3-Hydroxy-5-methoxybenzoic acid in aqueous formulations?

A2: The pH of an aqueous formulation is a critical factor governing the stability of 3-Hydroxy-5-methoxybenzoic acid. The phenolic hydroxyl group is more susceptible to oxidation at higher (alkaline) pH values due to the formation of the more easily oxidized phenolate anion. Conversely, strongly acidic conditions might promote other degradation reactions. Therefore, maintaining the pH within a specific, optimized range is essential for maximizing stability. It is recommended to perform pH-stability profiling studies to identify the optimal pH for your specific formulation.

Q3: What are the initial signs of degradation in a 3-Hydroxy-5-methoxybenzoic acid formulation?

A3: The initial signs of degradation can be both visual and analytical. Visual indicators may include a change in color (e.g., yellowing or browning), the formation of a precipitate, or a change in odor. Analytically, degradation can be detected by a decrease in the concentration of the active ingredient and the appearance of new peaks in a chromatogram when analyzed by a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Q4: Are there any known incompatible excipients with 3-Hydroxy-5-methoxybenzoic acid?

A4: While specific excipient compatibility data for 3-Hydroxy-5-methoxybenzoic acid is not extensively published, general incompatibilities for phenolic compounds should be considered.[2][3] Excipients containing oxidizing agents or high levels of trace metal impurities (e.g., iron, copper) can accelerate degradation. Additionally, highly alkaline excipients could raise the micro-environmental pH and promote oxidation. It is crucial to conduct compatibility studies with all planned excipients early in the formulation development process.

Troubleshooting Guides

This section provides structured guidance for addressing specific stability issues you may encounter during your experiments.

Issue 1: Discoloration of the Formulation Upon Storage

Possible Cause: This is a classic sign of oxidative degradation of the phenolic hydroxyl group, likely leading to the formation of quinone-type structures which are often colored.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for formulation discoloration.

Experimental Protocol 1: Forced Degradation Study to Identify Degradation Products

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5]

Objective: To intentionally degrade 3-Hydroxy-5-methoxybenzoic acid under various stress conditions to identify potential degradation products and pathways.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of 3-Hydroxy-5-methoxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.

-

Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 4).

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity of the parent compound and the degradation products. If possible, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Issue 2: Loss of Potency without Visible Changes

Possible Cause: Degradation may be occurring that does not produce colored byproducts, such as decarboxylation or the formation of other non-colored degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of potency.

Stabilization Strategies and Experimental Protocols

Proactive stabilization is key to developing a robust formulation. The following protocols provide a starting point for incorporating stabilizers.

Protocol 2: Incorporation of Antioxidants

Rationale: Antioxidants can inhibit the oxidative degradation of the phenolic hydroxyl group by acting as free radical scavengers.

Commonly Used Antioxidants:

| Antioxidant | Typical Concentration Range | Solvent Compatibility |

| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Lipophilic |

| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% | Lipophilic |

| Ascorbic Acid | 0.01% - 0.1% | Hydrophilic |

| Sodium Metabisulfite | 0.01% - 0.1% | Hydrophilic |

Methodology:

-

Select an antioxidant based on the solvent system of your formulation (lipophilic or hydrophilic).

-

Prepare a series of formulations containing varying concentrations of the chosen antioxidant within the typical range.

-

Place the formulations on an accelerated stability study (e.g., 40°C/75% RH).

-

Monitor the concentration of 3-Hydroxy-5-methoxybenzoic acid and the formation of degradation products over time using a stability-indicating HPLC method.

-

Compare the stability of the formulations with and without the antioxidant to determine its effectiveness.

Protocol 3: Incorporation of Chelating Agents

Rationale: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative degradation. Chelating agents sequester these ions, rendering them inactive.

Commonly Used Chelating Agents:

| Chelating Agent | Typical Concentration Range |

| Ethylenediaminetetraacetic acid (EDTA) and its salts | 0.01% - 0.1% |

| Citric Acid | 0.1% - 2.0% |

Methodology:

-

Select a suitable chelating agent.

-

Prepare formulations with and without the chelating agent at a typical concentration.

-

Subject the formulations to accelerated stability testing.

-

Analyze the samples at various time points to assess the impact of the chelating agent on the stability of 3-Hydroxy-5-methoxybenzoic acid.

Analytical Methodologies

A robust analytical method is the cornerstone of any stability study.

Protocol 4: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-Hydroxy-5-methoxybenzoic acid from its potential degradation products and excipients.[6][7][8]

Starting HPLC Conditions:

| Parameter | Recommendation |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a shallow gradient (e.g., 10-90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determine by UV scan, likely around 254 nm and 295 nm) |

| Column Temperature | 30°C |

Method Development and Validation:

-

Optimize the mobile phase composition and gradient to achieve adequate separation of all peaks.

-

Validate the method according to ICH guidelines (specificity, linearity, range, accuracy, precision, and robustness).

-

Specificity is confirmed by analyzing stressed samples and demonstrating that the method can resolve the parent peak from all degradation product peaks.

Excipient Compatibility

Ensuring the compatibility of 3-Hydroxy-5-methoxybenzoic acid with other formulation components is critical.[9]

Protocol 5: Excipient Compatibility Study

Objective: To assess the potential for physical and chemical interactions between 3-Hydroxy-5-methoxybenzoic acid and selected excipients.

Methodology:

-

Prepare binary mixtures of 3-Hydroxy-5-methoxybenzoic acid and each excipient (e.g., in a 1:1 ratio).

-

Include a control sample of the pure active ingredient.

-

Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

-

At designated time points, analyze the samples for:

-

Physical changes: Visual inspection for color change, melting, or clumping.

-

Chemical changes: Analysis by HPLC to quantify the active ingredient and detect any new degradation products.

-

-

Compare the results of the binary mixtures to the control sample to identify any incompatibilities.

By following the guidance and protocols outlined in this technical support center, researchers can systematically address the stability challenges of 3-Hydroxy-5-methoxybenzoic acid, leading to the development of robust and effective formulations.

References

-

PubChem. 3-Hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

- Alsante, K. M., et al. (2007). The development and validation of stability-indicating HPLC methods. Pharmaceutical Technology, 31(3), 60-72.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Nowak, M., & Kłys, S. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6672.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.

- Narang, A. S., & Boddu, S. H. (Eds.). (2015). Excipient applications in formulation design and drug delivery. Springer.

- Pandey, A., et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. RASAYAN Journal of Chemistry, 11(2), 735-742.

-

PharmaQuesT. DRUG-EXCIPIENT COMPATIBILITY STUDIES. [Link]

- Wang, L., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14693-14703.

- Kapçak, E., & Şatana-Kara, E. (2018). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Turkish Journal of Pharmaceutical Sciences, 15(3), 271–277.

- Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.

- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

- Shah, V. P., et al. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences, 104(4), 1217-1231.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 3. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Support Center: Pilot-Scale Synthesis of 3-Hydroxy-5-methoxybenzoic Acid

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot-plant production. Our focus is on the common and scalable synthetic route involving the selective mono-demethylation of 3,5-Dimethoxybenzoic acid. We will address potential challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a successful scale-up campaign.

The selective removal of a single methyl group in the presence of another is a nuanced operation where reaction kinetics and thermodynamics are critical. This guide provides the causal logic behind our procedural recommendations, empowering you to make informed decisions during your process.

Core Synthesis Pathway: Selective Demethylation

The primary route for scalable production involves the regioselective demethylation of the readily available 3,5-Dimethoxybenzoic acid. The goal is to cleave one of the two equivalent methyl ethers without affecting the second or the carboxylic acid functionality.

Caption: Reaction scheme for the synthesis of 3-Hydroxy-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a practical question-and-answer format.

Reaction & Selectivity Issues

Q1: My demethylation reaction is stalling, leaving significant amounts of starting material. How can I improve conversion?

A1: Incomplete conversion is a frequent issue when scaling, often tied to reaction kinetics and mass transfer. Here’s how to troubleshoot:

-

Reagent Stoichiometry & Activity: At bench scale, a slight excess of the demethylating agent may suffice. At pilot scale, ensure the stoichiometry accounts for any potential reagent degradation from trace moisture or interaction with the reactor surface. For Lewis acids like Aluminum Chloride (AlCl₃), activity is paramount; use a freshly opened container or a previously opened one that has been stored under an inert atmosphere.

-

Temperature Control: Many demethylation reactions have a significant activation energy. A temperature drop of just 5-10 °C due to inefficient reactor heating can dramatically slow the reaction rate. Verify your reactor's heat transfer efficiency and ensure the internal temperature probe is accurately calibrated. Consider a modest increase in reaction temperature (e.g., 5-10 °C increments), while monitoring for byproduct formation.

-

Solvent Purity: Ensure your solvent is anhydrous. Water will quench many common demethylating agents, particularly Lewis acids and strong protic acids, reducing the effective stoichiometry and halting the reaction.

Q2: I'm seeing a significant amount of the 3,5-dihydroxybenzoic acid byproduct. How can I enhance selectivity for the mono-demethylation?

A2: Over-demethylation indicates that the reaction conditions are too harsh. The key is to find the "sweet spot" where the first demethylation is rapid, and the second is slow.

-

Choice of Demethylating Agent: Reagents vary in their harshness. While Boron Tribromide (BBr₃) is highly effective, it can be aggressive. A weaker Lewis acid like AlCl₃ or a nucleophilic demethylation system such as Lithium Chloride (LiCl) in N,N-Dimethylformamide (DMF) can offer much better control and selectivity.[1][2] Microwave irradiation has also been shown to improve yield and selectivity in LiCl-DMF systems.[1]

-

Controlled Reagent Addition: Instead of adding the demethylating agent all at once, which can create localized "hot spots" of high concentration and temperature, add it portion-wise or as a solution via an addition funnel over time. This maintains a lower, more controlled concentration of the reagent, favoring the mono-demethylation.

-

Precise Temperature Management: Avoid temperature overshoots. The second demethylation step typically has a higher activation energy than the first. By maintaining the lowest possible temperature that still allows for a reasonable reaction rate for the first demethylation, you can kinetically disfavor the formation of the dihydroxy byproduct.

Work-up & Purification Challenges

Q3: Separating the product from the starting material and the dihydroxy byproduct is difficult. What is the most effective purification strategy at scale?

A3: This separation hinges on the differing acidity of the phenolic hydroxyl groups. A multi-step extraction and crystallization process is the most robust method for pilot-scale purification.

-

Initial Quench & pH Adjustment: After quenching the reaction, adjust the aqueous solution to a pH of ~8.0-8.5 with a suitable base (e.g., sodium bicarbonate).

-

Extraction of Starting Material: At this pH, the carboxylic acid on all three compounds (starting material, product, byproduct) will be deprotonated and water-soluble. However, any unreacted, non-acidic starting material can be extracted away with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

-

Selective Precipitation/Extraction of Product: Carefully lower the pH of the aqueous layer to ~4.0-4.5 using a dilute acid (e.g., 1M HCl). At this pH, the carboxylic acid is protonated, but the phenolic hydroxyl of your product (pKa ~9-10) remains largely protonated, making it less soluble. The 3,5-dihydroxybenzoic acid, with two acidic phenols, will remain more soluble as the phenolate. This allows for either the selective precipitation of your product or its extraction into an organic solvent like Ethyl Acetate.

-

Final Crystallization: The crude product obtained from the extraction can be purified further by recrystallization from an appropriate solvent system (e.g., water, ethanol/water, or toluene) to remove residual impurities.

Q4: My isolated product is off-color (pink, brown, or grey). What causes this, and how can I obtain a pure white solid?

A4: Discoloration is typically due to trace impurities, often from oxidation of phenolic compounds.

-

Inert Atmosphere: During the reaction and work-up, especially at elevated temperatures, phenolic compounds can be susceptible to air oxidation. Conducting the reaction and initial quench under a nitrogen or argon atmosphere can significantly reduce the formation of colored impurities.

-

Decolorizing Carbon (Charcoal) Treatment: During the final recrystallization step, you can perform a hot filtration with activated carbon. Dissolve your crude product in the minimum amount of hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% w/w), hold at temperature for 15-20 minutes with stirring, and then filter the hot solution through a pad of celite to remove the carbon. The product is then crystallized from the clear filtrate.

-

Chelating Agents: If trace metal contamination from the reactor is suspected (which can catalyze oxidation), adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the aqueous phase during work-up can help sequester metal ions.

Data Summary: Demethylating Agent Comparison

The choice of reagent is critical for success. This table provides a comparative overview for scaling considerations.

| Reagent System | Typical Temp. | Pros | Cons | Scalability Score |

| BBr₃ in DCM | 0 °C to RT | High reactivity, clean reaction. | Expensive, highly corrosive, moisture-sensitive, difficult to handle at scale. | 2/5 |

| AlCl₃ in Dichloroethane | 50-80 °C | Inexpensive, effective.[2] | Can be unselective, requires strictly anhydrous conditions, generates acidic waste. | 4/5 |

| 48% aq. HBr | 100-120 °C | Very cheap, simple reagent. | Requires high temperatures/pressure, can be unselective, highly corrosive. | 3/5 |

| LiCl in DMF | 120-160 °C | Good selectivity, less corrosive than acids.[1] | High reaction temperatures, DMF is a high-boiling solvent and can be difficult to remove. | 4/5 |

| Pyridine-HCl | 180-210 °C | Inexpensive, effective for cleaving aryl methyl ethers. | Very high temperatures required, potential for side reactions, strong odor. | 3/5 |

Validated Experimental Protocols

Protocol 1: Pilot-Scale Selective Demethylation using AlCl₃

This protocol is designed for a 50 L glass-lined reactor and assumes a starting batch size of 2 kg of 3,5-Dimethoxybenzoic acid.

Safety First: Ensure the reactor is clean, dry, and purged with nitrogen. All personnel must wear appropriate PPE, including acid-resistant gloves, face shields, and lab coats. The reaction is exothermic upon quenching.

-

Reactor Setup: Charge the 50 L reactor with 20 L of 1,2-Dichloroethane. Begin agitation and ensure the vessel is inerted with a slow nitrogen bleed.

-

Reagent Charge: Carefully charge 3,5-Dimethoxybenzoic acid (2.00 kg, 10.98 mol) to the reactor.

-

Lewis Acid Addition: Cool the reactor contents to 10-15 °C. Charge anhydrous Aluminum Chloride (AlCl₃) (1.61 kg, 12.08 mol, 1.1 eq) in portions over 60-90 minutes, ensuring the internal temperature does not exceed 25 °C.

-

Reaction: Once the addition is complete, slowly heat the reaction mixture to a target temperature of 60-65 °C.

-

Monitoring: Monitor the reaction progress every 2 hours using a pre-validated HPLC or TLC method (e.g., TLC mobile phase 70:30:1 Hexane:Ethyl Acetate:Acetic Acid). The reaction is typically complete in 8-12 hours.

-

Quenching: Once the starting material is <2% by HPLC, cool the reactor to 0-5 °C. Prepare a separate vessel with 20 L of crushed ice and 5 L of water. Slowly transfer the reaction mixture onto the ice slurry with vigorous stirring, maintaining the quench pot temperature below 20 °C.

-

Phase Separation: Transfer the quenched mixture to a suitable separation vessel. Separate the aqueous layer from the organic (dichloroethane) layer.

-

Product Extraction: Extract the aqueous layer twice more with 10 L portions of Ethyl Acetate. Combine all organic layers.

-

Proceed to Purification (Protocol 2).

Protocol 2: Work-up and Crystallization

-

Caustic Wash: Wash the combined organic layers with 15 L of saturated sodium bicarbonate solution to remove the majority of acidic components from the organic phase.

-

Back Extraction: The product, byproduct, and any remaining starting material are now in the aqueous bicarbonate layer. Wash this aqueous layer with 10 L of Ethyl Acetate to remove any neutral organic impurities.

-

Acidification & Isolation: Cool the aqueous layer to 10-15 °C. Slowly add 6M HCl with vigorous stirring to adjust the pH to ~4.0. The product will begin to precipitate.

-

Filtration: Stir the resulting slurry for 1-2 hours at 10 °C, then filter the solid product using a Nutsche filter.

-

Washing: Wash the filter cake with 2 x 5 L portions of cold deionized water to remove inorganic salts.

-

Recrystallization: Transfer the damp cake to a clean reactor. Add 15-20 L of deionized water and heat to 85-95 °C until all solids dissolve. If the solution is colored, cool to 80 °C, add 40 g of activated carbon, stir for 20 minutes, and perform a hot filtration.

-

Crystallization: Cool the clear filtrate slowly to room temperature, then further cool to 0-5 °C and hold for at least 4 hours.

-

Final Isolation: Filter the pure crystalline product, wash with a small amount of ice-cold water, and dry under vacuum at 50-60 °C to a constant weight. Expected yield: 1.5 - 1.7 kg (80-90%); Purity: >99.5% by HPLC.

Workflow Visualization

Caption: Troubleshooting decision tree for low yield or purity issues.

References

- Process for the preparation of 3-hydroxybenzoic acid.

-

Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry. [Link]

- Preparation method of methoxybenzoic acid.

- A kind of preparation method of 3,5-dihydroxybenzoic acid.

-

Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

-

3-Hydroxy-5-methoxybenzoic acid. PubChem. [Link]

- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

-